N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-16-7-9-20(11-17(16)2)28-25(22-14-31-15-23(22)27-28)26-24(29)13-30-21-10-8-18-5-3-4-6-19(18)12-21/h3-12H,13-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBUAWXVHTXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Insights :
- The thienopyrazole core (target and Ev4) offers greater structural complexity compared to triazole (Ev1–2) or thiazole (Ev3). This may enhance thermal stability or binding specificity in biological systems.
- Thiazole derivatives (Ev3) exhibit strong hydrogen-bonding interactions (N–H⋯N motifs), critical for crystal packing .
Substituent Effects
| Compound | Aryl/Amide Substituents | Impact on Properties |
|---|---|---|
| Target Compound | 3,4-Dimethylphenyl; naphthalen-2-yloxy | Increased lipophilicity (logP); steric hindrance from dimethyl groups |
| 6b (Ev1) | 2-Nitrophenyl | Electron-withdrawing nitro group enhances reactivity; potential toxicity concerns |
| 6m (Ev2) | 4-Chlorophenyl | Chlorine improves metabolic stability; moderate lipophilicity |
| Ev4 Compound | Propylaminoethyl; naphthalen-1-yl | Polar propylamino group increases solubility; naphthalen-1-yl alters steric access |
Key Insights :
Spectroscopic Comparison :
| Compound (Example) | IR Peaks (cm⁻¹) | ¹H NMR Features (δ ppm) |
|---|---|---|
| Target Compound (Hypothetical) | ~1670 (C=O), ~3260 (N–H) | 2.3 (s, 6H, CH₃), 5.4–5.5 (OCH₂), 7.2–8.4 (Ar–H) |
| 6b (Ev1) | 1682 (C=O), 3292 (N–H), 1504 (–NO₂) | 5.38 (–OCH₂), 8.36 (triazole H), 10.79 (–NH) |
| Ev3 Compound | 1671 (C=O), 3291 (N–H) | 5.4 (–CH₂CO), 7.2–8.6 (Ar–H), 10.8 (–NH) |
Key Insights :
- The target’s IR spectrum aligns with typical acetamide derivatives (C=O ~1670 cm⁻¹, N–H ~3260 cm⁻¹).
- ¹H NMR of the target would distinguish the dimethylphenyl group (singlet at ~2.3 ppm) and naphthalen-2-yloxy protons (distinct coupling patterns vs. 1-yl isomers).
Biological Activity
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound characterized by its unique structural features that include a thieno[3,4-c]pyrazole core and a naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Structural Overview
The compound's structure can be represented as follows:
Key Features:
- Thieno[3,4-c]pyrazole Core : Known for various biological activities including anti-inflammatory and anticancer properties.
- Naphthalene Moiety : Enhances lipophilicity and may contribute to the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The thieno[3,4-c]pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they may target the MEK/ERK pathway which is crucial for tumor growth and survival .
- Case Studies : In vitro studies demonstrated that certain thieno[3,4-c]pyrazole derivatives inhibited the proliferation of leukemia cells at concentrations as low as 0.3 µM .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a role in the inflammatory process.
Synthesis and Characterization
The synthesis of N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The preparation includes:
- Formation of the thieno[3,4-c]pyrazole core.
- Functionalization with a 3,4-dimethylphenyl group.
- Coupling with naphthalene derivatives using coupling agents like EDCI .
Biological Assays
Various biological assays have been conducted to evaluate the efficacy of this compound:
- Cell Viability Assays : These assays measure the ability of the compound to inhibit cancer cell growth.
- Western Blot Analysis : Used to assess the impact on protein expression levels related to cancer progression .
Data Table
| Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| Inhibition of leukemia cell proliferation | 0.3 - 1.2 | Significant reduction in cell viability |
| COX inhibition | Varies | Reduction in inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
